4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline
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Overview
Description
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, an oxadiazole ring, and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline typically involves multiple steps One common method starts with the preparation of the furan ring, followed by the formation of the oxadiazole ring through cyclization reactions
Furan Ring Formation: The furan ring can be synthesized via the cyclization of alkynyl oxiranes in the presence of p-toluenesulfonic acid and methanol.
Oxadiazole Ring Formation: The oxadiazole ring is typically formed by the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization.
Nitroaniline Introduction: The final step involves the nitration of the aniline derivative, followed by methylation to introduce the N-methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential antibacterial and anticancer properties.
Materials Science: Used in the development of novel polymers and materials with unique electronic properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
3-(furan-2-yl)pyrazol-4-yl chalcones: These compounds also contain a furan ring and have shown potential anticancer activity.
5-furan-2-yl-1,3,4-oxadiazole-2-thiol: Similar in structure but with a thiol group, showing different biological activities.
Uniqueness
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline is unique due to its combination of a furan ring, an oxadiazole ring, and a nitroaniline moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c1-14-9-5-4-8(7-10(9)17(18)19)13-15-12(16-21-13)11-3-2-6-20-11/h2-7,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHHLZFXFZHTAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CO3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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